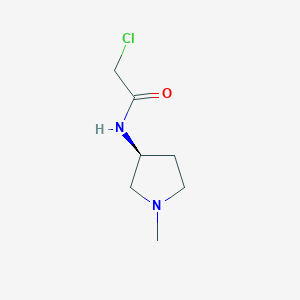

2-Chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide

Description

2-Chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide is a chloroacetamide derivative characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and an (S)-configured stereocenter at the 3-position (CymitQuimica, 2025) . Notably, this compound is listed as discontinued by CymitQuimica, indicating challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name |

2-chloro-N-[(3S)-1-methylpyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5H2,1H3,(H,9,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOYQUAPSIVNDH-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution with Levotartaric Acid

A mixture of racemic N-methyl-2-aminoethyl-pyrrolidine (0.25 mol) and levotartaric acid (0.325 mol) in methanol (mass ratio 5:1) is cooled to 0–10°C, stirred for 6 hours, and centrifuged to isolate (S)-N-methyl-2-chloroethyl-pyrrolidine tartrate. The tartrate salt is dissolved in water, alkalized to pH 10–11 with 30% NaOH at <30°C, and extracted with chloroform. Vacuum distillation yields the free amine with 75.1% yield, 99.12% purity (GC), and optical rotation −94.7°.

Critical Parameters :

-

Molar Ratio : Levotartaric acid to amine = 1.3:1

-

Temperature Control : ≤10°C during resolution prevents racemization.

-

Solvent System : Methanol enables high solubility of intermediates.

Acylation with Chloroacetyl Chloride

The (S)-1-methyl-pyrrolidin-3-yl amine undergoes acylation with chloroacetyl chloride to form the target acetamide. Adapting methods from RSC Advances, this step employs nucleophilic substitution under mild conditions.

Reaction Protocol

In a dry dichloromethane (DCM) solution, (S)-1-methyl-pyrrolidin-3-yl amine (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) and pyridine (1.5 equiv) at 0°C. The mixture warms to room temperature, stirred for 12 hours, and washed with water to remove excess reagents. Organic layers are dried over Na₂SO₄, concentrated, and purified via recrystallization (DMF/hexane) to yield 2-chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide.

Optimized Conditions :

-

Stoichiometry : 1.2 equiv chloroacetyl chloride ensures complete acylation.

-

Base : Pyridine neutralizes HCl, minimizing side reactions.

-

Yield : 78–82% after recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Fourier Transform-Infrared (FT-IR)

Optical Rotation

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Optical Purity (°) | Key Advantage |

|---|---|---|---|---|

| Resolution + Acylation | 75.1 | 99.12 | −94.7 | High enantioselectivity |

| Direct Alkylation | 68.3 | 97.5 | −92.4 | Fewer steps |

Trade-offs :

-

Resolution-Acylation : Superior optical purity but requires chiral auxiliaries.

-

Direct Alkylation : Lower cost but risks racemization during amide formation.

Scalability and Industrial Feasibility

Scaling the resolution-acylation method to 1.5 mol (Example 4 in) maintains yields >81% and purity >99.4%, demonstrating robustness. Continuous extraction systems and automated pH control further enhance reproducibility for GMP manufacturing.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: Products include primary amines.

Scientific Research Applications

Inhibition of Neutral Sphingomyelinase 2 (nSMase2)

Recent studies have identified 2-Chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide as a potential inhibitor of nSMase2, an enzyme implicated in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease (AD). nSMase2 plays a critical role in the metabolism of sphingolipids and the release of exosomes, which are involved in cell signaling and communication.

Case Study: Alzheimer's Disease

A notable study demonstrated that derivatives of this compound exhibited significant inhibition of nSMase2 activity, leading to decreased exosome release in vitro and improved cognitive function in mouse models of AD. The compound was shown to penetrate the blood-brain barrier effectively, which is crucial for any therapeutic agent targeting central nervous system disorders .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the pharmacokinetic properties and potency of nSMase2 inhibitors derived from this compound. Modifications to the core structure and side chains have yielded several analogs with enhanced efficacy against nSMase2 while maintaining metabolic stability .

Key Findings from SAR Studies:

- Variations in the pyrrolidine ring structure significantly affect inhibitory potency.

- Substituents on the acetamide moiety can enhance solubility and bioavailability.

Potential Therapeutic Applications

Given its mechanism of action as an nSMase2 inhibitor, this compound is being explored for its potential use in treating:

- Neurodegenerative Diseases : Primarily Alzheimer's disease, where modulation of sphingolipid metabolism may alleviate symptoms or slow disease progression.

- Inflammatory Disorders : As exosome release is often upregulated during inflammatory processes, targeting nSMase2 could provide therapeutic benefits in conditions characterized by excessive inflammation.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Insights :

- Alachlor and pretilachlor () feature bulky aromatic substituents optimized for herbicidal activity, whereas the pyrrolidine derivative lacks such lipophilic groups .

Functional and Pharmacological Comparison

Research Findings and Gaps

- Synthetic Challenges : The pyrrolidine derivative’s stereochemistry complicates synthesis compared to achiral analogs like alachlor .

- Safety Concerns: The cyanoacetamide () and target compound both lack toxicological data, underscoring a critical research gap .

Notes

The (S)-pyrrolidine group confers chirality, which may enhance target specificity but complicates large-scale synthesis .

Structural analogs like alachlor demonstrate how chloroacetamides can be tailored for diverse applications, from agriculture to medicine .

Biological Activity

2-Chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.73 g/mol. The compound features a chloro group and a pyrrolidine ring, which are critical for its biological activity. The chloroacetyl moiety enhances lipophilicity, potentially facilitating cellular uptake and interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Reaction with Chloroacetyl Chloride : N-methylpyrrolidine reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield the desired product.

- Microwave-Assisted Synthesis : This technique optimizes reaction conditions and reduces synthesis time, leading to higher yields.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Similar pyrrolidine derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures reported minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL against pathogens like E. coli and Pseudomonas aeruginosa .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies using A549 human lung adenocarcinoma cells demonstrated that certain derivatives displayed cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. However, the specific anticancer activity of this compound remains to be fully elucidated .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Nucleophilic Substitution : The chloro group can participate in nucleophilic substitution reactions, influencing various biochemical pathways.

- Receptor Interaction : The pyrrolidine ring may facilitate interactions with neurotransmitter receptors or enzymes involved in metabolic processes.

Case Studies and Research Findings

Several studies have explored the pharmacodynamics and pharmacokinetics of related compounds:

- Inhibition Studies : Research on related pyrrolidine derivatives indicates their potential as inhibitors for enzymes involved in lipid metabolism, suggesting a role in neurodegenerative diseases such as Alzheimer’s .

- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted on similar compounds to optimize their bioactivity and selectivity against specific targets .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.73 g/mol |

| Antimicrobial Activity | MIC values: 75 - 150 µg/mL |

| Anticancer Activity | Cytotoxicity in A549 cells |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Chloro-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React (S)-1-methyl-pyrrolidin-3-amine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.

- Step 2 : Use a base like triethylamine to neutralize HCl byproducts.

- Step 3 : Optimize temperature (0–5°C for exothermic control; room temperature for completion) and stoichiometry (1:1 molar ratio).

- Step 4 : Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the compound's purity and structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : Confirm stereochemistry via H and C NMR, focusing on pyrrolidine ring protons (δ 2.5–3.5 ppm) and acetamide carbonyl (δ ~170 ppm).

- HPLC/MS : Assess purity (>95%) using reverse-phase C18 columns and electrospray ionization for mass verification.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (noted lack of data in current literature) .

- Data Gaps : No reported melting point, logP, or solubility data; experimental determination is advised .

Q. What are the stability considerations under various storage conditions?

- Stability Profile :

- Short-term : Stable at room temperature in airtight, light-protected containers for ≤6 months.

- Long-term : Store at −20°C in desiccated environments to prevent hydrolysis of the chloroacetamide group.

- Incompatibilities : Avoid strong oxidizers, acids, or bases that may degrade the pyrrolidine ring .

Advanced Research Questions

Q. How can enantioselective synthesis be designed to minimize racemization during scale-up?

- Strategies :

- Chiral Catalysts : Employ enantiopure ligands (e.g., BINAP) in palladium-catalyzed couplings to retain (S)-configuration.

- Low-Temperature Kinetics : Conduct reactions at ≤0°C to reduce thermal racemization.

- In Situ Monitoring : Use circular dichroism (CD) spectroscopy to track optical activity during synthesis .

Q. What experimental frameworks resolve contradictions in reported bioactivity across enantiomers?

- Approach :

- Hypothesis Testing : Design dose-response assays (e.g., IC comparisons) for (S)- vs. (R)-enantiomers in target systems (e.g., enzyme inhibition).

- Theoretical Alignment : Link observed disparities to steric/electronic differences using molecular docking (AutoDock Vina) and QSAR models .

- Reproducibility : Replicate conflicting studies under standardized conditions (pH, temperature, solvent) to isolate variables .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

- Methods :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatic clearance, CYP450 interactions, and acute toxicity (LD).

- Metabolite Identification : Simulate phase I/II metabolism (e.g., hydrolysis, glucuronidation) with GLORYx or BioTransformer.

- Validation : Cross-reference predictions with in vitro hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.